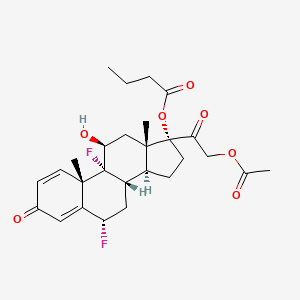
Difluprednat
Übersicht
Beschreibung
Difluprednate is a topical corticosteroid used primarily for the treatment of inflammation and pain associated with ocular surgery. It is a butyrate ester of 6(α), 9(α)-difluoroprednisolone acetate. This compound is known for its potent anti-inflammatory properties and is marketed under the brand name Durezol .
Wissenschaftliche Forschungsanwendungen
Difluprednate has several scientific research applications:
Chemistry: It is used in the study of corticosteroid synthesis and reactions.
Biology: Research focuses on its effects on cellular inflammation pathways.
Medicine: It is extensively studied for its therapeutic effects in treating ocular inflammation and pain.
Industry: Difluprednate is used in the formulation of ophthalmic solutions and emulsions for clinical use
Wirkmechanismus
Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins known as lipocortins. These proteins inhibit the release of arachidonic acid from cell membrane phospholipids, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism helps in reducing inflammation and pain .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Difluprednate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins inhibit the release of arachidonic acid, a precursor for potent mediators of inflammation such as prostaglandins and leukotrienes . Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which further interacts with endogenous tissue esterases to form hydroxyfluoroprednisolone butyrate .
Cellular Effects
Difluprednate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Difluprednate induces the production of lipocortins, which modulate the activity of prostaglandins and leukotrienes, thereby reducing inflammation . Additionally, it affects gene expression by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of difluprednate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Difluprednate penetrates cells readily and induces the production of lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, thereby reducing the synthesis of inflammatory mediators. Difluprednate also modulates gene expression by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difluprednate change over time. Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate . The stability and degradation of difluprednate are influenced by the presence of tissue esterases. Long-term use of difluprednate has been associated with increased intraocular pressure and the development of cataracts .
Dosage Effects in Animal Models
The effects of difluprednate vary with different dosages in animal models. Studies have shown that difluprednate inhibits uveitis in a dose-dependent manner, with higher doses showing greater anti-inflammatory activity . High doses of difluprednate can lead to adverse effects such as increased intraocular pressure and optic nerve damage . The threshold effects and toxicities observed in animal models highlight the importance of careful dosage management.
Metabolic Pathways
Difluprednate undergoes metabolic transformations in the body. It is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate, which is further metabolized by endogenous tissue esterases to hydroxyfluoroprednisolone butyrate . These metabolic pathways limit systemic exposure to the active compound and reduce the risk of systemic side effects.
Transport and Distribution
Difluprednate is transported and distributed within cells and tissues through various mechanisms. It penetrates the corneal epithelium rapidly and effectively, ensuring low systemic absorption . Difluprednate’s distribution within ocular tissues is facilitated by its lipophilic nature, allowing it to reach target sites efficiently .
Subcellular Localization
The subcellular localization of difluprednate is crucial for its activity and function. Difluprednate is known to localize within the cytoplasm and nucleus of target cells, where it binds to glucocorticoid receptors . This localization is essential for its ability to modulate gene expression and inhibit inflammatory pathways. Post-translational modifications and targeting signals may also play a role in directing difluprednate to specific cellular compartments .
Vorbereitungsmethoden
The synthesis of difluprednate involves several steps starting from prednisolone acetate. The preparation method includes:
Enolization Esterification and 6-Electrophilic Fluorination: Prednisolone acetate undergoes enolization esterification followed by 6-electrophilic fluorination to yield an intermediate compound.
9,11 Elimination: The intermediate compound is subjected to 9,11 elimination to form another intermediate.
9,11 Double Bond Bromine Hydroxylation, Epoxidation, and 21-bit Hydrolysis: This intermediate undergoes bromine hydroxylation, epoxidation, and hydrolysis to form another intermediate.
9,11 Epoxyfluoro Ring Opening: The final step involves the ring opening of the epoxyfluoro intermediate to produce difluprednate.
Industrial production methods focus on optimizing these steps to ensure high yield, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Difluprednate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Difluprednate can undergo substitution reactions, particularly involving its fluorine atoms. Common reagents used in these reactions include bromine, hydroxylating agents, and epoxidizing agents.
Vergleich Mit ähnlichen Verbindungen
Difluprednate is compared with other corticosteroids such as prednisolone acetate. While both compounds are used to treat ocular inflammation, difluprednate has additional fluorine atoms at positions 6 and 9, a butyrate group at position 17, and an acetate group at position 21. These modifications enhance its potency, tissue penetration, and anti-inflammatory activity compared to prednisolone acetate .
Similar compounds include:
- Prednisolone Acetate
- Betamethasone
- Dexamethasone
Difluprednate’s unique structural modifications make it a more potent and effective corticosteroid for ocular applications .
Eigenschaften
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQPLTPSGFELIB-JTQPXKBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046773 | |
| Record name | Difluprednate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Difluprednate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Difluprednate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
23674-86-4 | |
| Record name | Epitopic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluprednate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluprednate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difluprednate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluprednate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUPREDNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Difluprednate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-194 | |
| Record name | Difluprednate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



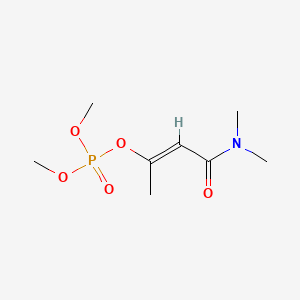

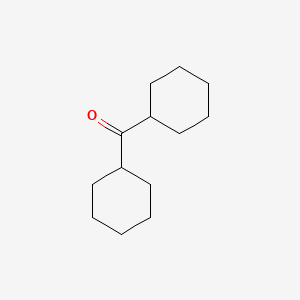
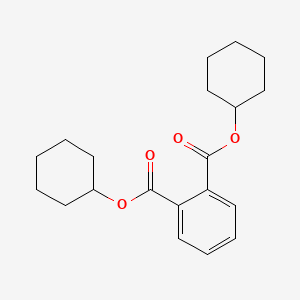






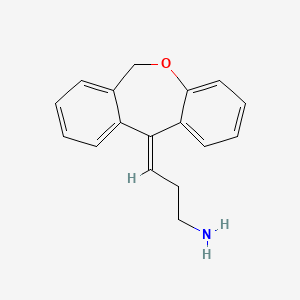
![N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1670499.png)

